1-{6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl}ethan-1-one
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Overview
Description
1-{6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl}ethan-1-one is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom and a methyl group on the imidazo[1,2-a]pyridine ring enhances its chemical reactivity and potential for various applications.
Scientific Research Applications
1-{6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl}ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
Target of Action
The compound 1-(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have shown promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Mode of Action
Given the wide range of bioactivities associated with imidazo[1,2-a]pyridines, it can be inferred that the compound likely interacts with its targets in a way that modulates their function, leading to the observed therapeutic effects .
Biochemical Pathways
Based on the known bioactivities of imidazo[1,2-a]pyridines, it can be speculated that the compound may influence a variety of biochemical pathways related to its targets, such as those involved in cell cycle regulation (in the case of cdk inhibition), neurotransmission (in the case of gaba a receptor modulation), and calcium signaling (in the case of calcium channel blocking) .
Result of Action
Given the compound’s potential bioactivities, it can be inferred that its action may result in a variety of cellular responses, such as altered cell cycle progression (in the case of cdk inhibition), modified neurotransmission (in the case of gaba a receptor modulation), and changed calcium signaling (in the case of calcium channel blocking) .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridines, the class of compounds it belongs to, have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Cellular Effects
Imidazo[1,2-a]pyridines have shown diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Molecular Mechanism
Imidazo[1,2-a]pyridines have been recognized for their wide range of applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl}ethan-1-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method is the condensation of 2-chloro-3-formylpyridine with methylamine, followed by cyclization to form the imidazo[1,2-a]pyridine core . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-{6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions include N-oxides, reduced imidazo[1,2-a]pyridine derivatives, and various substituted imidazo[1,2-a]pyridines .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A parent compound with similar biological activities.
2-Methylimidazo[1,2-a]pyridine: Lacks the chlorine atom but shares the core structure.
6-Chloroimidazo[1,2-a]pyridine: Similar to the target compound but without the methyl group.
Uniqueness
1-{6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl}ethan-1-one is unique due to the presence of both a chlorine atom and a methyl group, which enhance its reactivity and potential for diverse applications. This combination of substituents provides a balance of hydrophobicity and electronic effects, making it a valuable compound in various fields .
Properties
IUPAC Name |
1-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-6-10(7(2)14)13-5-8(11)3-4-9(13)12-6/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEXQAYFGSKOLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)Cl)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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